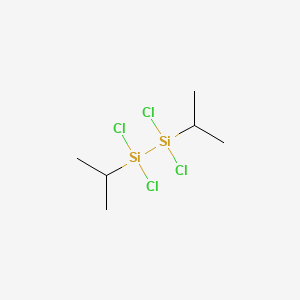














|
REACTION_CXSMILES
|
[CH:1]([Si:4](C1C=CC=CC=1)(C1C=CC=CC=1)[Si:5](C(C)C)(C1C=CC=CC=1)[C:6]1[CH:11]=CC=C[CH:7]=1)([CH3:3])[CH3:2].[SiH3][SiH3].[Cl-:35].[Al+3].[Cl-:37].[Cl-:38].[ClH:39]>CC(C)=O.C1C=CC=CC=1>[CH:1]([Si:4]([Cl:39])([Cl:38])[Si:5]([CH:6]([CH3:11])[CH3:7])([Cl:37])[Cl:35])([CH3:3])[CH3:2] |f:2.3.4.5|
|


|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1,2-diisopropyl-1,1,2,2-tetraphenyldisilane
|
|
Quantity
|
48.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Si]([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH3][SiH3]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the flask was heated for a short time
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
generation of heat
|
|
Type
|
CUSTOM
|
|
Details
|
After the termination of the exothermic reaction
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away from the reaction mixture
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was subjected to a fractional distillation
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)[Si]([Si](Cl)(Cl)C(C)C)(Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.095 mol | |
| AMOUNT: MASS | 27 g | |
| YIELD: PERCENTYIELD | 86% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |